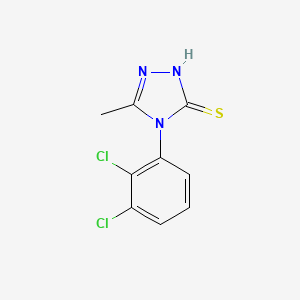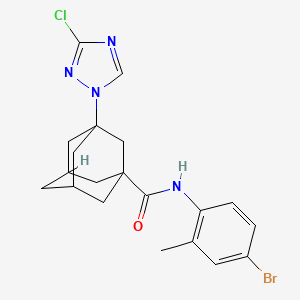![molecular formula C20H12BrF3N2O4 B4617934 N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Vue d'ensemble
Description
The compound N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide belongs to a class of organic compounds known for their potential as antimicrobial agents and for their unique structural properties. These compounds have been studied for their various biological and chemical properties.
Synthesis Analysis
N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide and its derivatives are typically synthesized via a multi-step chemical process, involving nitration, bromination, and other reactions. The synthesis process often involves the use of specific reagents and conditions tailored to achieve the desired product with high yield and purity (Ertan et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopy and crystallography techniques. X-ray crystallography, in particular, provides insights into the spatial arrangement of atoms, bond lengths, angles, and overall molecular conformation. The orientation of nitro and other functional groups in relation to the benzene rings is a key aspect of their structure (Saeed et al., 2008).
Chemical Reactions and Properties
These compounds exhibit a variety of chemical reactions, often due to the presence of reactive nitro, bromo, and amide groups. They can undergo nucleophilic substitution, reduction, and other reactions that alter their chemical structure and properties. The reactivity is influenced by the electronic and steric effects of the substituents (Saeed et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. Variations in substituents can lead to differences in these physical properties, which are important for their practical applications and handling (Ayoob & Hawaiz, 2023).
Chemical Properties Analysis
The chemical properties, like acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the compound. For instance, the presence of a nitro group can confer certain electrophilic properties, while the amide linkage influences its reactivity in condensation and hydrolysis reactions (Buzarevski et al., 2014).
Applications De Recherche Scientifique
Environmental and Pharmacological Research
- Degradation of Organic Compounds : Studies on the degradation pathways and biotoxicity of organic compounds, such as acetaminophen, by advanced oxidation processes (AOPs) highlight the environmental impact and treatment strategies for recalcitrant compounds in water sources (Qutob et al., 2022).
- Toxicokinetics and Toxicodynamics of Environmental Contaminants : Research on compounds like 2,4,6-tribromophenol provides insight into their environmental concentrations, toxicokinetics, and toxicodynamics, filling knowledge gaps on their health and environmental impacts (Koch & Sures, 2018).
- Stability and Degradation of Pharmaceutical Compounds : Investigations into the stability, degradation pathways, and environmental fate of pharmaceuticals, such as nitisinone, underscore the importance of understanding pharmaceutical pollutants in environmental contexts (Barchańska et al., 2019).
Chemical Synthesis and Applications
- Synthesis of Halogenated Biphenyls : The practical synthesis of halogenated biphenyl compounds, such as 2-fluoro-4-bromobiphenyl, for the manufacture of anti-inflammatory materials showcases advancements in chemical synthesis and industrial applications (Qiu et al., 2009).
- Advanced Materials and Solvents : Research on ionic liquids and their phase behavior with various solutes demonstrates potential applications in separation processes and as environmentally friendly solvents for diverse industrial applications (Visak et al., 2014).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-15-3-1-2-4-16(15)25-19(27)12-5-8-14(9-6-12)30-18-10-7-13(20(22,23)24)11-17(18)26(28)29/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUIWNMDQUYBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)
![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)


![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)
